N-cyclopentyl-N-methyl-benzamide

Description

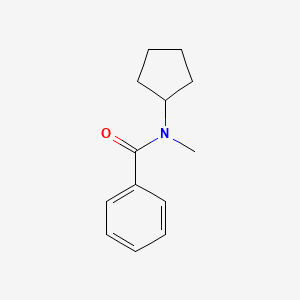

Structure and Key Features N-cyclopentyl-N-methyl-benzamide (C₁₃H₁₇NO) is a benzamide derivative characterized by a benzene ring linked to an amide group. The nitrogen atom of the amide is substituted with a cyclopentyl group and a methyl group. This substitution pattern confers unique steric and electronic properties, influencing its chemical reactivity, solubility, and biological interactions.

Physicochemical Properties

Thermodynamic data calculated using Joback and Crippen methods () include:

- logP (octanol-water partition coefficient): 2.78 (indicative of moderate lipophilicity).

- Molar Volume: 215.6 cm³/mol.

- Critical Temperature (Tc): 727.2 K.

A plausible route involves reacting benzoyl chloride with N-methylcyclopentylamine under basic conditions.

Properties

IUPAC Name |

N-cyclopentyl-N-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO/c1-14(12-9-5-6-10-12)13(15)11-7-3-2-4-8-11/h2-4,7-8,12H,5-6,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCCLGXCDZIRGLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCCC1)C(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-N-methyl-benzamide typically involves the reaction of cyclopentylamine with benzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the benzoyl chloride, leading to the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of automated reactors, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-N-methyl-benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the amide group to an amine group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce N-cyclopentyl-N-methylamine .

Scientific Research Applications

Biological Applications

N-cyclopentyl-N-methyl-benzamide has been investigated for various biological activities, including:

- Antiviral Activity : Research has shown that compounds similar to this compound can inhibit viral entry, specifically against filoviruses like Ebola and Marburg. For instance, studies indicated that certain benzamide derivatives exhibited potent antiviral effects with low effective concentrations (EC50 values) .

- Neuropharmacological Effects : The compound has been explored for its potential in treating psychotic and cognitive disorders. Its structural analogs have shown promise as effective agents in modulating neurotransmitter systems .

- Enzyme Inhibition : this compound has been studied for its ability to inhibit specific enzymes, which could be beneficial in various therapeutic contexts, including cancer treatment.

Case Studies and Research Findings

Several case studies highlight the efficacy of this compound and its derivatives:

- Ebola Virus Inhibition : A study demonstrated that specific benzamide derivatives exhibited significant inhibition of Ebola virus entry into cells, suggesting that modifications to the this compound structure could enhance antiviral potency .

- Psychotropic Effects : Research into cyclopentylbenzamides revealed their potential as treatments for cognitive disorders, showing promising results in preclinical models .

Comparative Data Table

Here is a summary table comparing various applications and findings related to this compound:

Mechanism of Action

The mechanism of action of N-cyclopentyl-N-methyl-benzamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and target .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds are structurally related, differing in substituents on the benzamide nitrogen or benzene ring:

| Compound | Structure | Key Substituent Differences |

|---|---|---|

| N-cyclopentylbenzamide | Benzamide with N-cyclopentyl group (no methyl) | Lacks N-methyl; simpler steric profile. |

| N-cyclohexyl-N-methylbenzamide | Benzamide with N-cyclohexyl and N-methyl groups | Cyclohexyl (larger ring) vs. cyclopentyl. |

| N-(Methoxymethyl)-N-methylbenzamide | N-methoxymethyl and N-methyl groups | Methoxymethyl introduces polarity. |

| N-benzyl-N-methylbenzamide | N-benzyl and N-methyl groups | Bulky benzyl group alters reactivity. |

Table 1: Key Property Comparison

| Compound | logP | Solubility (mg/mL) | Biological Activity |

|---|---|---|---|

| N-cyclopentyl-N-methyl-benzamide | 2.78 | ~15 (predicted) | Potential neuroprotective effects (inferred from ). |

| N-cyclopentylbenzamide | 3.12 | ~10 | Antimicrobial activity; no neuroprotection . |

| N-(Methoxymethyl)-N-methylbenzamide | 1.95 | ~30 | Enhanced solubility due to polar group . |

| N-benzyl-N-methylbenzamide | 3.45 | ~5 | Antimicrobial and enzyme inhibitory activity . |

Key Observations :

- The N-methyl group reduces hydrogen-bonding capacity compared to unmethylated analogs (e.g., N-cyclopentylbenzamide), possibly affecting target binding specificity.

Q & A

Q. What are the common synthetic routes for N-cyclopentyl-N-methyl-benzamide, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves multi-step protocols, such as:

- Amide coupling : Reacting cyclopentylamine with benzoyl chloride derivatives under basic conditions (e.g., pyridine in CH₂Cl₂) to form intermediates .

- Reductive alkylation : Using Pd/C with H₂ in methanol for selective N-methylation, ensuring minimal side-product formation .

- Protection/deprotection strategies : Employing TIPSCl (triisopropylsilyl chloride) or Boc groups to control reactivity during functionalization . Optimization includes adjusting solvent polarity, temperature (e.g., room temp vs. 60°C), and catalysts (e.g., Pt/C vs. Zn/Cu) to enhance yield and purity .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Methodological Answer:

- NMR spectroscopy : ¹H/¹³C NMR for confirming substituent regiochemistry and detecting rotational barriers in the benzamide moiety .

- X-ray crystallography : Using SHELXL for refinement to resolve bond lengths and angles, particularly for sterically hindered cyclopentyl groups .

- ORTEP-3 : Generating graphical representations of thermal ellipsoids to visualize molecular packing and disorder .

Advanced Research Questions

Q. How can computational methods like Joback and Crippen predict the physicochemical properties of this compound?

Methodological Answer:

- Thermodynamic properties : The Joback method calculates ΔfG° and ΔfH°gas using group contribution theory, validated against NIST data .

- Partition coefficients : Crippen’s fragmentation predicts logP (log octanol-water coefficient) to assess lipophilicity for drug-likeness studies .

- Critical parameters : Vapor pressure (Pc) and molar volume (McVol) are derived via McGowan’s approach, aiding solubility and formulation studies .

Q. What strategies resolve contradictions between experimental and computational data in thermodynamic property analysis?

Methodological Answer:

- Cross-validation : Compare computational outputs (e.g., logP from Crippen) with experimental measurements (e.g., HPLC-derived logP) .

- Error analysis : Identify outliers in group contribution models (e.g., cyclopentyl group parameterization) and recalibrate using high-resolution calorimetry .

- Database integration : Use NIST Chemistry WebBook for benchmarking gas-phase enthalpies .

Q. How can structure-activity relationship (SAR) studies explore the biological activity of this compound derivatives?

Methodological Answer:

- Systematic substitution : Introduce electron-withdrawing groups (e.g., nitro, cyano) at the benzamide para-position to modulate binding to biological targets .

- In vitro assays : Test antimicrobial activity via MIC (minimum inhibitory concentration) assays against Gram-positive/negative strains .

- Molecular docking : Map cyclopentyl and methyl groups into hydrophobic pockets of target proteins (e.g., Trypanosoma brucei enzymes) using AutoDock .

Q. What crystallographic challenges arise in refining this compound, and how can SHELX address them?

Methodological Answer:

- Disorder modeling : The cyclopentyl group’s flexibility may cause electron density smearing; SHELXL’s PART instruction partitions occupancy for accurate refinement .

- Twinned data : Use SHELXL’s TWIN command to refine pseudo-merohedral twinning, common in orthorhombic crystals .

- High-resolution data : Leverage SHELXE for phase extension in cases of low solvent content .

Data-Driven Methodologies

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.